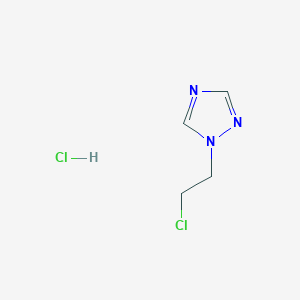

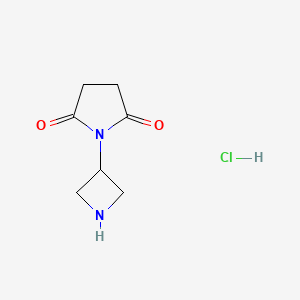

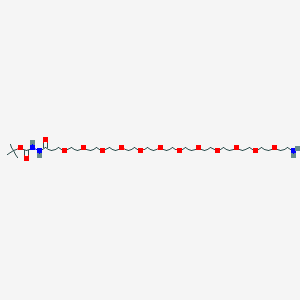

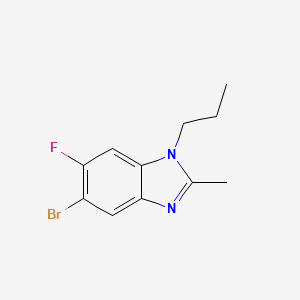

![molecular formula C6H9Cl2N3 B1379913 Dihydrochlorure de 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871726-36-2](/img/structure/B1379913.png)

Dihydrochlorure de 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

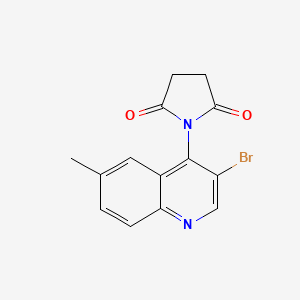

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C6H9Cl2N3. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Applications De Recherche Scientifique

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.

Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, inflammation, cancer, and other diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling and regulation of heart rate.

Mode of Action

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Analyse Biochimique

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride can modulate necroptotic pathways, potentially offering therapeutic benefits in conditions where necroptosis is dysregulated.

Cellular Effects

The effects of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, it can prevent necroptosis, thereby promoting cell survival in certain contexts . Additionally, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride has been observed to affect gene expression related to inflammatory responses, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride exerts its effects primarily through the inhibition of RIPK1. This interaction prevents the phosphorylation and activation of downstream signaling molecules involved in necroptosis . The compound’s binding to RIPK1 is likely facilitated by its unique pyrrolo-pyrazine structure, which allows it to fit into the enzyme’s active site and block its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its inhibitory effects on RIPK1 and necroptosis are sustained, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride vary with dosage in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target cells. These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and excretion . This metabolic processing ensures that the compound does not accumulate to toxic levels in the body.

Transport and Distribution

Within cells and tissues, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is transported and distributed via specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as RIPK1, to exert its biochemical effects. The distribution pattern also influences the compound’s efficacy and safety profile.

Subcellular Localization

The subcellular localization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.

Méthodes De Préparation

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Comparaison Avec Des Composés Similaires

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:

Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.

5H-pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.

6H-pyrrolo[3,4-b]pyrazine: Similar in structure but may have different biological activities. The uniqueness of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h1-2,7H,3-4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSJLVPGHNUJRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)